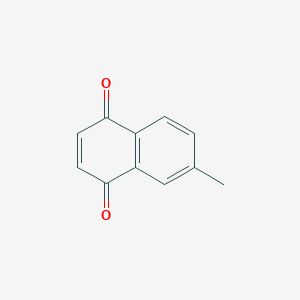

6-Methyl-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKFWRVRCVCMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344717 | |

| Record name | 6-Methyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-93-6 | |

| Record name | 6-Methyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 6-Methyl-1,4-naphthoquinone

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1,4-naphthoquinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the , a derivative of the vital 1,4-naphthoquinone (B94277) scaffold. Naphthoquinones are a class of organic compounds that are integral to numerous natural products and are recognized for their wide-ranging biological activities, including antineoplastic, antibacterial, and anti-inflammatory properties.[1][2] This document details a primary one-pot synthesis methodology, outlines alternative routes, presents key characterization data in a structured format, and provides detailed experimental protocols for replication. Furthermore, it illustrates the general biological signaling pathways associated with this class of compounds, making it a valuable resource for professionals in chemical synthesis and drug discovery.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a one-pot process involving a Diels-Alder reaction followed by oxidation. An alternative, though less direct, method involves the oxidation of 2-methylnaphthalene (B46627), where the 6-methyl isomer is often formed as a byproduct.

Primary Synthesis Route: One-Pot Diels-Alder Reaction and Oxidation

A highly efficient method for synthesizing this compound involves the reaction of hydroquinone (B1673460) with isoprene (B109036) in the presence of Mo-V-P heteropolyacids (HPA) which act as bifunctional catalysts.[3] These catalysts facilitate both the initial Diels-Alder reaction and the subsequent oxidation of the adduct in a single pot. The reaction is typically conducted at room temperature over a period of 30 hours to ensure the complete conversion to this compound.[3]

The overall transformation can be visualized as a two-stage process within a single procedure. First, hydroquinone is oxidized to p-benzoquinone, which then acts as the dienophile. This reacts with isoprene (the diene) in a Diels-Alder cycloaddition. The resulting adduct is then oxidized to form the final aromatic naphthoquinone product.

The yield of the target product is influenced by the specific composition of the heteropolyacid catalyst used, as detailed in the data section below.

Alternative Route: Byproduct of 2-Methylnaphthalene Oxidation

Industrially, 2-methyl-1,4-naphthoquinone (Menadione, Vitamin K3) is synthesized by the oxidation of 2-methylnaphthalene.[4][5] During this process, the isomeric this compound is a common byproduct.[5] Various oxidizing agents, including chromic acid, hydrogen peroxide, and ammonium (B1175870) persulfate, can be used.[4][6] While this method is not a direct synthesis for the 6-methyl isomer, the byproduct can be separated from the main product mixture, often through processes that exploit differences in reactivity, such as the formation of a water-soluble bisulfite adduct with the 2-methyl isomer.

Characterization

The identity and purity of synthesized this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methylnaphthalene-1,4-dione | [7] |

| CAS Number | 605-93-6 | [7][8] |

| Molecular Formula | C₁₁H₈O₂ | [7][8] |

| Molecular Weight | 172.18 g/mol | [7][8] |

| Appearance | Yellow solid | [3] |

| Melting Point | 89 - 91 °C | [3][9] |

Spectroscopic and Analytical Data

Spectroscopic methods provide the structural confirmation of the molecule.

| Technique | Data | Reference(s) |

| IR (KBr) | 1664 cm⁻¹ (C=O stretch) | [3] |

| MS (GC-MS) | m/z 172 [M]⁺ | [3][7] |

| ¹³C NMR | A spectrum is available and has been recorded on a Bruker AM-270. | [7] |

| ¹H NMR | Data not explicitly found in searches; requires experimental acquisition. | - |

| HPLC | Used for product analysis with UV detection at 247 nm. | [3] |

| TLC | Used for reaction monitoring (Eluent: CHCl₃:Benzene 1:1). | [3] |

Biological Context and Signaling Pathways

1,4-Naphthoquinones are a well-studied class of compounds known for their ability to function as bioreductive alkylating agents and to induce cellular oxidative stress.[1][3] This activity stems from their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). The subsequent increase in intracellular ROS can modulate critical cellular signaling pathways, including the Nrf2 antioxidant response and pathways involving receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[3] These interactions can lead to various cellular outcomes, including apoptosis, making naphthoquinone derivatives, such as the 6-methyl variant, compounds of interest in anticancer drug development.[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the .

Protocol 1: One-Pot Synthesis of this compound[3]

This protocol is adapted from the procedure described for the one-pot synthesis from hydroquinone and isoprene.[3]

Materials:

-

Hydroquinone (HQ)

-

Isoprene

-

Mo-V-P Heteropolyacid (HPA) solution (e.g., 0.25 mol·L⁻¹ H₇PMo₈V₄O₄₀, HPA-4)

-

1,4-Dioxane (solvent)

-

Chloroform

-

Benzene

-

Standard laboratory glassware

Procedure:

-

Set up a reaction vessel equipped with a magnetic stirrer.

-

To the vessel, add hydroquinone, 1,4-dioxane, and the HPA catalyst solution.

-

Add isoprene to the mixture. The typical molar ratio of HQ to isoprene is 1:1.5.

-

Stir the reaction mixture at room temperature for 30 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of chloroform:benzene (1:1). The reaction is complete upon the disappearance of the hydroquinone spot.

-

Upon completion, proceed with product extraction using an appropriate organic solvent like chloroform.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)[3]

Instrumentation:

-

HPLC system with a UV detector (e.g., Pro Star)

-

C18 column (e.g., Pursuit 3C18, 247 × 4.6 mm)

Mobile Phase:

-

70% Methanol (HPLC grade)

-

30% Trifluoroacetic acid (TFA) in deionized water

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Set the column temperature and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

-

Dissolve a small sample of the synthesized product in chloroform.

-

Set the UV detector wavelength to 247 nm.

-

Inject the sample onto the column.

-

Record the chromatogram and identify the product peak by comparing its retention time to a known standard if available.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for the acquisition of NMR spectra for naphthoquinone derivatives.

Instrumentation:

-

400 MHz or 500 MHz NMR Spectrometer

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

Procedure:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS to serve as the internal standard (referenced to 0.00 ppm).

-

Place the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

For ¹³C NMR, use a more concentrated sample (20-50 mg) and acquire the spectrum with proton decoupling to obtain singlet peaks for each unique carbon.

-

Process the resulting Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.

-

Analyze the spectra by determining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integrating the signals in the ¹H NMR spectrum to determine proton ratios.

References

- 1. 2- and this compound derivatives and potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic chemistry - Find product of the oxidation of 2-methylnaphthalene with chromium trioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. asianpubs.org [asianpubs.org]

- 5. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 6. This compound | C11H8O2 | CID 599012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:605-93-6 | Chemsrc [chemsrc.com]

- 9. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 6-Methyl-1,4-naphthoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-naphthoquinone (B94277) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. Within this class of compounds, derivatives of 6-methyl-1,4-naphthoquinone are emerging as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various cellular pathways.

Quantitative Anticancer Data

The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A selection of reported IC50 values for various derivatives is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Methyljuglone derivative (5) | HeLa (Cervical Cancer) | 10.1 | [1][2] |

| DU145 (Prostate Cancer) | 9.3 | [1][2] | |

| 7-Methyljuglone derivative (19) | HeLa (Cervical Cancer) | 5.3 | [1][2] |

| DU145 (Prostate Cancer) | 6.8 | [1][2] | |

| Benzoacridinedione derivative (7b) | MCF-7 (Breast Cancer) | 5.4 | [3] |

| Benzoacridinedione derivative (6b) | MCF-7 (Breast Cancer) | 47.99 | [3] |

| Naphthoquinone-ester derivative (12) | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 | [4] |

| 1,4-Naphthoquinone oxime derivative (14) | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | [5] |

| BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | [5] | |

| A2780 (Ovarian Cancer) | 8.26 ± 0.22 | [5] |

Table 1: Cytotoxicity of this compound and Related Derivatives against Human Cancer Cell Lines.

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This surge in ROS can trigger a cascade of events leading to apoptosis. Key signaling pathways implicated in this process include the PI3K/Akt/mTOR and MAPK pathways.

Signaling Pathways in Anticancer Activity

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives in the induction of apoptosis.

References

- 1. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 6-Methyl-1,4-naphthoquinone in Cancer Cells: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific mechanism of action of 6-Methyl-1,4-naphthoquinone in cancer cells is limited in publicly available scientific literature. This guide is based on the well-documented activities of the parent compound, 1,4-naphthoquinone (B94277), and its other derivatives. The described mechanisms are therefore inferred and represent the most probable modes of action for this compound.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are known for their diverse pharmacological activities, including anticancer properties. The 1,4-naphthoquinone scaffold is a key pharmacophore in several clinically used anticancer drugs. The cytotoxic effects of these compounds are generally attributed to their ability to induce oxidative stress, trigger programmed cell death (apoptosis), cause cell cycle arrest, and modulate critical signaling pathways within cancer cells. This technical guide provides a detailed overview of the putative mechanism of action of this compound in cancer cells, drawing upon the established knowledge of its structural analogs.

Core Anticancer Mechanisms

The anticancer activity of this compound is likely multifaceted, primarily revolving around three interconnected processes:

-

Induction of Oxidative Stress: The quinone structure allows for redox cycling, leading to the generation of reactive oxygen species (ROS).

-

Induction of Apoptosis: Elevated ROS levels and direct interactions with cellular components can trigger the intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: The compound can interfere with the cell cycle machinery, halting the proliferation of cancer cells.

-

Modulation of Signaling Pathways: Key signaling pathways that govern cell survival, proliferation, and apoptosis, such as the MAPK and PI3K/Akt pathways, are likely targets.

Data Presentation: Cytotoxicity of Naphthoquinone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 1,4-naphthoquinone derivatives against different cancer cell lines. This data provides a reference for the expected potency of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | A549 (Lung) | Not specified, effective in inducing apoptosis | [1] |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | MOLT-3 (Leukemia) | 0.27 | [2] |

| 2-(2-hydroxyethylthio)-5,8-dimethoxy-1,4-naphthoquinone | A549 (Lung) | Not specified, significant cytotoxicity | [3] |

| 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone | A549 (Lung) | Not specified, significant cytotoxicity | [3] |

| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino)butanoate | SGC-7901 (Gastric) | 4.1 ± 2.6 | [4] |

| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone | Hep3B (Liver) | Not specified, inhibits proliferation | [5] |

| 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone | Hep3B (Liver) | Not specified, inhibits proliferation | [5] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.[6][7][8][9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[8][10]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for different time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.[1][11][12][13][14]

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][11]

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[12][13][14]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.[1][11][12][13][14]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.[15][16]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Procedure:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.[16]

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-JNK, p-p38, p-ERK, p-Akt, and a loading control like β-actin) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

-

Densitometry Analysis: Quantify the band intensities relative to the loading control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the generation of ROS in cells treated with this compound.[17][18][19][20][21]

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17]

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound for various time points.

-

Dye Loading: Wash the cells with PBS and incubate with DCFH-DA (10 µM) for 30 minutes at 37°C in the dark.[17][18][19][20]

-

Fluorescence Measurement: Wash the cells to remove the excess dye and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of 485/535 nm.[17][18][19]

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

While direct experimental evidence for this compound is not extensively available, the established mechanisms of action for the 1,4-naphthoquinone class of compounds provide a strong basis for understanding its potential anticancer effects. It is highly probable that this compound exerts its cytotoxicity through a combination of ROS-induced oxidative stress, leading to the activation of the intrinsic apoptotic pathway and modulation of key survival signaling pathways such as MAPK and PI3K/Akt. Furthermore, its ability to induce cell cycle arrest likely contributes to its overall antiproliferative activity. Further research is warranted to elucidate the precise molecular targets and signaling cascades specifically affected by this compound to fully realize its therapeutic potential.

References

- 1. This compound | 605-93-6 [chemicalbook.com]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cas 483-55-6,2-hydroxy-3-methyl-1,4-naphthoquinone | lookchem [lookchem.com]

- 8. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C11H8O2 | CID 599012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | CAS#:605-93-6 | Chemsrc [chemsrc.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

6-Methyl-1,4-naphthoquinone: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1,4-naphthoquinone is a naturally occurring compound belonging to the vast class of naphthoquinones, which are known for their diverse biological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its potential biological significance based on the activities of related naphthoquinones. Quantitative data from relevant studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Natural Sources of this compound

This compound has been identified in both the plant and fungal kingdoms, highlighting its distribution across different natural domains.

Flora: The Teak Tree (Tectona grandis)

The heartwood of the teak tree (Tectona grandis) is a well-documented source of a variety of quinones, including 2-methylanthraquinone (B1664562) and other naphthoquinone derivatives[1]. While the presence of this compound is reported, it is often one of several related compounds within the complex extractive matrix of the wood. The concentration and composition of these quinones can be influenced by factors such as the age and geographical location of the tree.

Fungi: Marasmius graminum

The fungus Marasmius graminum is another reported natural source of this compound. Fungi are prolific producers of a vast array of secondary metabolites, and various species of Marasmius are known to synthesize bioactive compounds. The production of this compound by this fungus suggests its potential role in the organism's ecological interactions.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are generalized methodologies based on standard practices for the isolation of naphthoquinones from plant and fungal matrices.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Extraction from Tectona grandis (Teak Heartwood)

-

Sample Preparation: Air-dry the heartwood of Tectona grandis and grind it into a coarse powder.

-

Extraction:

-

Perform a sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate (B1210297), and then methanol (B129727).

-

Alternatively, macerate the powdered wood in methanol or a mixture of acetone (B3395972) and isopropyl alcohol at room temperature for 48-72 hours with occasional shaking.

-

-

Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

2.2.2. Extraction from Marasmius graminum

-

Cultivation: Grow the fungus Marasmius graminum in a suitable liquid or solid medium.

-

Extraction:

-

If grown in a liquid medium, separate the mycelium from the broth by filtration. Extract the filtrate with ethyl acetate. Extract the mycelial mass separately with methanol or chloroform.

-

If grown on a solid medium, extract the entire culture (mycelium and medium) with a suitable organic solvent like ethyl acetate or chloroform.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude fungal extract.

2.2.3. Purification

-

Column Chromatography:

-

Subject the crude extract (from either source) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis).

-

Further purify the pooled fractions using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water.

-

Characterization

The structure of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |

| 2-Methylanthraquinone | Heartwood | Acetone | GC-MS | Variable, can be a major component | [2] |

| Deoxylapachol | Heartwood | Ethanol-benzene | GC-MS | Variable | [3] |

| Tectoquinone | Heartwood | Ethanol-benzene | GC-MS | Variable, can be a major component | [3] |

Biological Activity and Signaling Pathways

Naphthoquinones, as a class, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound has been investigated in the context of its potential as a bioreductive alkylating agent with antineoplastic activity[4]. The cytotoxic effects of many naphthoquinones are attributed to their ability to generate reactive oxygen species (ROS) and to act as alkylating agents, leading to cellular stress and the activation of specific signaling pathways.

A generalized signaling pathway for the cytotoxic effects of naphthoquinones is presented below.

Caption: Generalized signaling pathway of cytotoxic naphthoquinones.[5][6]

Naphthoquinones can induce the production of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress.[6] They can also act as electrophiles, alkylating cellular macromolecules. This cellular stress can activate signaling pathways such as the Nrf2-antioxidant response element (ARE) pathway and modulate the activity of receptor tyrosine kinases (RTKs), ultimately leading to cellular responses like apoptosis.[5][6]

Conclusion

This compound is a natural product found in both plant and fungal sources. While detailed, specific isolation protocols and quantitative yields are not extensively documented, established methodologies for the extraction and purification of naphthoquinones can be effectively applied. The known biological activities of related naphthoquinones suggest that this compound holds potential for further investigation in drug discovery and development, particularly in the area of oncology. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1,4-naphthoquinones: from oxidative damage to cellular and inter-cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2- and this compound derivatives and potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Spectroscopic Analysis of 6-Methyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Methyl-1,4-naphthoquinone (C₁₁H₈O₂), a key organic compound with applications in various fields, including the synthesis of novel therapeutic agents. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound, a derivative of naphthoquinone, possesses a rigid bicyclic aromatic structure with a methyl substituent, making it a valuable scaffold in medicinal chemistry. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its identification, purity assessment, and the rational design of new molecules. This guide summarizes the key spectroscopic data and outlines the fundamental experimental protocols for its analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~6.9 | s | 2H | H-2, H-3 |

| ~7.6 | d | 1H | H-7 |

| ~7.9 | d | 1H | H-8 |

| ~8.0 | s | 1H | H-5 |

Note: Data is predicted based on the analysis of similar naphthoquinone structures. The exact chemical shifts and coupling constants would be determined experimentally.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~21.0 | -CH₃ |

| ~126.0 | C-5 |

| ~127.0 | C-8 |

| ~132.0 | C-4a |

| ~133.0 | C-7 |

| ~137.0 | C-2, C-3 |

| ~148.0 | C-8a |

| ~150.0 | C-6 |

| ~185.0 | C-1, C-4 (C=O) |

Note: This data is based on publicly available spectra from sources such as PubChem and may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1660 | Strong | C=O stretch (quinone) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1595 | Medium | C=C stretch (aromatic) |

| ~1380 | Medium | -CH₃ bend |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

Note: The vibrational frequencies are based on the analysis of the closely related 2-methyl-1,4-naphthoquinone and general IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 172 | High | Molecular Ion [M]⁺ |

| 144 | Medium | [M-CO]⁺ |

| 118 | High | [M-2CO]⁺ or [M-C₂H₂O]⁺ |

| 116 | High | [C₉H₈]⁺ |

| 90 | Medium | [C₇H₆]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

Note: The molecular ion peak at m/z 172 corresponds to the molecular weight of this compound (172.18 g/mol ). The fragmentation pattern is characteristic of quinones, often involving the loss of carbon monoxide (CO) molecules.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile, through a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

-

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

The instrument is scanned over a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed structural characterization essential for its use in research and development. The data presented in this guide, combined with the outlined experimental protocols, serves as a valuable resource for scientists and professionals working with this and related compounds. Accurate interpretation of this spectroscopic data is fundamental to confirming the identity, purity, and structure of this compound, thereby ensuring the reliability and reproducibility of subsequent scientific investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methyl-1,4-naphthoquinone, a molecule of significant interest in medicinal chemistry and drug development. This document details its structural and spectral characteristics, solubility, and key experimental protocols for its synthesis and analysis. Furthermore, it elucidates its mechanism of action as a bioreductive alkylating agent, a critical aspect for its potential therapeutic applications.

Core Physicochemical Properties

This compound, a derivative of the 1,4-naphthoquinone (B94277) scaffold, possesses a range of physicochemical properties that are fundamental to its biological activity and formulation development. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 83-85 °C or 89-91 °C | [3],[4] |

| Boiling Point | Not available (sublimes) | |

| LogP | 1.93 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (580.79 mM) | May require ultrasonic treatment.[2] |

| Water | Almost insoluble in cold water (for parent compound 1,4-naphthoquinone) | [5] |

| Petroleum Ether | Slightly soluble (for parent compound 1,4-naphthoquinone) | [5] |

| Polar Organic Solvents | More soluble (for parent compound 1,4-naphthoquinone) | [5] |

Table 3: Spectral Data of this compound

| Technique | Key Features | Source/Reference |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration around 1664 cm⁻¹ | [4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 172 | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available from spectral databases. | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Expected signals for aromatic protons, a vinyl proton, and a methyl group. Specific data not readily available, but can be inferred from related structures. | [6] |

| UV-Visible Spectroscopy | Expected to have absorption maxima around 250 nm and 330 nm, characteristic of the 1,4-naphthoquinone chromophore. | [7],[8] |

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

A common and efficient method for the synthesis of this compound is the Diels-Alder reaction between 1,4-benzoquinone (B44022) and isoprene (B109036), followed by oxidation.

Materials:

-

1,4-Benzoquinone

-

Isoprene

-

Hydrochloric Acid (concentrated)

-

Acetic Acid

Procedure:

-

Diels-Alder Adduct Formation: Dissolve 1,4-benzoquinone in a suitable solvent system such as toluene and acetic acid.[9] Cool the solution to -10°C with stirring.[9] Slowly add an excess of isoprene to the reaction mixture.[9] Gradually warm the mixture to 40°C and continue stirring for several hours.[9]

-

Aromatization: After the Diels-Alder reaction is complete, add concentrated hydrochloric acid and ethanol to the reaction mixture and stir at 40°C for approximately one hour to facilitate aromatization of the adduct.[9]

-

Oxidation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a mixture of acetonitrile (B52724) and water.[9] Add ceric ammonium nitrate to the solution at room temperature and stir for one hour to oxidize the hydroquinone (B1673460) to the desired this compound.[9]

-

Work-up and Purification: Pour the reaction mixture into water and extract with toluene.[9] Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as petroleum ether.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11]

-

Detection: Monitor the elution at a wavelength corresponding to an absorption maximum of this compound (e.g., 254 nm).[11]

-

Sample Preparation: Dissolve the sample in a minimal amount of a strong solvent like methanol or DMSO and filter through a 0.22 µm or 0.45 µm syringe filter before injection.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: For ¹H NMR, dissolve approximately 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (around 50 mg) is recommended.[12] Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[1]

-

Referencing: Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[13]

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant attention for their potential as antineoplastic agents.[14] Their mechanism of action is believed to involve bioreductive activation to form a highly reactive quinone methide intermediate, which can then act as an alkylating agent, targeting cellular nucleophiles such as DNA and proteins.[14]

Bioreductive Activation Pathway

The bioreductive activation can proceed through either a one-electron or a two-electron reduction pathway, often catalyzed by cellular reductases such as NADPH-cytochrome P450 reductase (one-electron) or DT-diaphorase (two-electron).

Caption: Bioreductive activation of this compound.

This diagram illustrates the conversion of the parent quinone into a semiquinone radical anion via a one-electron reduction or a hydroquinone via a two-electron reduction. The hydroquinone can then undergo further transformation, particularly if a suitable leaving group is present on the methyl substituent, to form a reactive quinone methide that alkylates biological macromolecules, leading to cytotoxicity in cancer cells.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

This guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and drug development. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related compounds.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. depts.washington.edu [depts.washington.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. organomation.com [organomation.com]

- 5. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. EP0636598A1 - Preparation process of naphthoquinone derivatives and intermediates for the preparation thereof - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Studies towards investigation of Naphthoquinone-based scaffold with crystal structure as lead for SARS-CoV-19 management - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Potential of 6-Methyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide aims to provide a comprehensive overview of the antimicrobial spectrum of 6-Methyl-1,4-naphthoquinone. However, a thorough review of existing scientific literature reveals a significant gap in specific quantitative antimicrobial data for this particular compound. Therefore, this document will focus on the broader class of 1,4-naphthoquinones, presenting available data for various derivatives to infer the potential antimicrobial profile of this compound. The experimental protocols and mechanisms of action described are generally applicable to this class of compounds and can serve as a foundation for future research on the target molecule.

Introduction to 1,4-Naphthoquinones and their Antimicrobial Significance

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are widely distributed in nature, being found in various plants, fungi, and bacteria. They are known for their diverse biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties. The 1,4-naphthoquinone (B94277) scaffold is a key pharmacophore, and its derivatives have shown potent activity against a broad spectrum of microorganisms, including drug-resistant strains. Their mechanism of action is often attributed to their ability to accept electrons and generate reactive oxygen species (ROS), leading to oxidative stress and cell death, as well as their capacity to act as electrophiles, forming covalent bonds with biological nucleophiles like proteins and DNA.

Antimicrobial Spectrum of 1,4-Naphthoquinone Derivatives

Antibacterial Activity

Derivatives of 1,4-naphthoquinone have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The tables below summarize the Minimum Inhibitory Concentrations (MICs) of various 1,4-naphthoquinone derivatives against a range of bacterial species.

Table 1: Antibacterial Activity of 1,4-Naphthoquinone Derivatives (Gram-positive bacteria)

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | 0.5 - 4 | 0.25 - 2 | [1] |

| Juglone (5-hydroxy-1,4-naphthoquinone) | 1.56 - 6.25 | 0.78 - 3.12 | [1] |

| Menadione (2-methyl-1,4-naphthoquinone) | >100 | 50 | [2] |

| 2,3-dichloro-1,4-naphthoquinone | 3.12 | Not Reported | [3] |

Table 2: Antibacterial Activity of 1,4-Naphthoquinone Derivatives (Gram-negative bacteria)

| Compound | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | 8 - 32 | 16 - 64 | [1] |

| Juglone (5-hydroxy-1,4-naphthoquinone) | 12.5 - 50 | 25 - 100 | [1] |

| Menadione (2-methyl-1,4-naphthoquinone) | >100 | >100 | [2] |

| 2,3-dichloro-1,4-naphthoquinone | 6.25 | 12.5 | [3] |

Antifungal Activity

The antifungal potential of 1,4-naphthoquinones is also well-documented, with activity observed against various yeasts and molds.

Table 3: Antifungal Activity of 1,4-Naphthoquinone Derivatives

| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | 4 - 16 | 8 - 32 | [4] |

| Juglone (5-hydroxy-1,4-naphthoquinone) | 3.12 - 12.5 | 6.25 - 25 | [4] |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | 12.5 - 50 | 25 - 100 | [4] |

| 2,3-dichloro-1,4-naphthoquinone | 1.56 | 3.12 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the antimicrobial properties of 1,4-naphthoquinone derivatives. These protocols can be adapted for the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate containing the diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Protocol:

-

Perform MIC Assay: Follow the protocol for MIC determination as described above.

-

Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Mechanism of Antimicrobial Action

The antimicrobial activity of 1,4-naphthoquinones is generally attributed to a multi-faceted mechanism of action, primarily involving the generation of reactive oxygen species (ROS) and covalent modification of cellular macromolecules.

Generation of Reactive Oxygen Species (ROS)

1,4-Naphthoquinones can undergo redox cycling within microbial cells. They can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anions (O₂⁻). The superoxide anion can be further converted to other highly reactive species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This cascade of ROS production leads to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Figure 2. Proposed Signaling Pathway for ROS Generation by 1,4-Naphthoquinones.

Covalent Modification of Cellular Components

The electrophilic nature of the 1,4-naphthoquinone ring allows it to react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes. This covalent modification can lead to the inactivation of essential enzymes involved in various metabolic pathways, disruption of protein structure and function, and ultimately, cell death.

Conclusion and Future Directions

While specific antimicrobial data for this compound is currently lacking in the scientific literature, the extensive research on other 1,4-naphthoquinone derivatives strongly suggests its potential as a promising antimicrobial agent. The methyl group at the 6-position may influence its lipophilicity and electronic properties, which could in turn affect its antimicrobial activity and spectrum.

Future research should focus on:

-

Systematic Screening: Evaluating the in vitro antimicrobial activity of this compound against a broad panel of clinically relevant bacteria and fungi to determine its MIC and MBC/MFC values.

-

Mechanism of Action Studies: Investigating the specific molecular mechanisms by which this compound exerts its antimicrobial effects, including its ability to generate ROS and interact with cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of 6-substituted 1,4-naphthoquinone derivatives to understand how modifications at this position impact antimicrobial potency and selectivity.

-

Toxicity and Safety Evaluation: Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

The information and protocols provided in this guide offer a solid foundation for initiating such investigations, which are crucial for unlocking the full therapeutic potential of this compound and the broader class of naphthoquinones in the fight against infectious diseases.

References

- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]

In Silico Modeling of 6-Methyl-1,4-naphthoquinone-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions between 6-Methyl-1,4-naphthoquinone and its potential protein targets. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the molecular mechanisms underlying the biological activities of this compound.

Introduction to this compound and In Silico Modeling

This compound is a derivative of 1,4-naphthoquinone (B94277), a scaffold found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Understanding the molecular interactions of this compound with protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict and analyze these interactions at an atomic level.[2] This guide will walk through a hypothetical, yet plausible, in silico study of this compound, focusing on a putative kinase target, informed by studies on structurally similar naphthoquinone derivatives.

Hypothetical Protein Target Selection

Based on the known anticancer properties of naphthoquinone derivatives, which often involve the inhibition of protein kinases, this guide will focus on the interaction of this compound with a hypothetical serine/threonine kinase implicated in cancer cell proliferation. This choice is supported by evidence that similar compounds target signaling pathways regulated by kinases.

In Silico Modeling Workflow

The following workflow outlines the key steps in the computational analysis of this compound-protein interactions.

Experimental Protocols

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the active site of the target kinase.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other non-essential molecules.

-

Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges).

-

Repair any missing residues or atoms using modeling software.

-

Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.[3]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Perform the docking simulation using software such as AutoDock Vina, specifying the search space and exhaustiveness.

-

Analyze the resulting docking poses and their corresponding binding affinities (docking scores).

-

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability and interactions.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein and ligand (e.g., AMBER for the protein, GAFF for the ligand).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT ensemble.

-

Equilibrate the system under the NPT ensemble to maintain constant pressure and temperature.

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's dynamics.

-

-

Analysis:

-

Analyze the trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex.

-

Examine root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond formation and other non-covalent interactions between the ligand and the protein over time.

-

Experimental Validation: Fluorescence Polarization (FP) Assay

Objective: To experimentally measure the binding affinity of this compound to the target protein.

Protocol:

-

Assay Preparation:

-

Prepare a fluorescently labeled version of this compound or a known fluorescent ligand that binds to the same site (tracer).

-

Prepare serial dilutions of the unlabeled this compound.

-

Prepare a solution of the purified target protein at a constant concentration.

-

-

Measurement:

-

In a microplate, mix the target protein, the fluorescent tracer, and varying concentrations of unlabeled this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader. The displacement of the fluorescent tracer by the unlabeled compound will result in a decrease in polarization.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of the unlabeled compound.

-

Fit the data to a suitable binding model to determine the inhibition constant (Ki) or IC50 value.

-

Experimental Validation: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between this compound and the target protein.[4]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified target protein in a suitable buffer.

-

Prepare a solution of this compound in the same buffer.

-

Ensure accurate concentration measurements of both solutions.

-

-

ITC Measurement:

-

Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

A control experiment with the ligand injected into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection and subtract the heat of dilution.

-

Plot the resulting heat changes against the molar ratio of ligand to protein.

-

Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[5]

-

Data Presentation

The following tables summarize hypothetical quantitative data for the interaction of this compound with a putative kinase target, based on values reported for similar naphthoquinone derivatives.

Table 1: In Silico Prediction of Binding Affinities

| Computational Method | Predicted Value (kcal/mol) |

| Molecular Docking (AutoDock Vina) | -8.5 |

| MM/PBSA Binding Free Energy | -25.3 |

Table 2: Experimental Validation of Binding Affinity

| Experimental Assay | Measured Parameter | Value |

| Fluorescence Polarization | IC50 | 5.2 µM |

| Isothermal Titration Calorimetry | Kd | 2.8 µM |

Table 3: Thermodynamic Parameters from ITC

| Parameter | Value |

| Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -12.5 kcal/mol |

| Entropy (ΔS) | -15.2 cal/mol·K |

Signaling Pathway Modulation

Naphthoquinone derivatives have been shown to modulate various signaling pathways involved in cancer progression, including the MAPK/Akt/STAT3 pathway.[6][7] The inhibition of a key kinase by this compound can lead to the downstream regulation of these pathways.

Conclusion

This technical guide provides a framework for the in silico investigation of this compound-protein interactions. By combining computational methods with experimental validation, researchers can gain valuable insights into the molecular mechanisms of this compound, which can guide the development of new and more effective therapeutic agents. The detailed protocols and data presentation formats provided herein serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. 2- and this compound derivatives and potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H8O2 | CID 599012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 6. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Oxidant Activity of 6-Methyl-1,4-naphthoquinone: A Technical Guide to its Role in Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1,4-naphthoquinone, a derivative of the naphthoquinone scaffold, is a redox-active compound with significant biological activity, primarily attributed to its capacity to generate reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced ROS production, its biological consequences, and detailed experimental protocols for its investigation. Through enzymatic redox cycling, this compound perturbs cellular homeostasis, leading to oxidative stress and the activation of downstream signaling pathways. This guide synthesizes current knowledge, presenting quantitative data, detailed methodologies, and visual representations of the key processes to facilitate further research and drug development efforts targeting cellular redox pathways.

Introduction

Naphthoquinones are a class of organic compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. They are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1] A key feature of many naphthoquinones is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS), thereby inducing oxidative stress in biological systems.[2]

This compound is a synthetic naphthoquinone derivative that has demonstrated potent biological effects. Its chemical structure, featuring a methyl group at the 6-position of the naphthoquinone core, influences its electrochemical properties and biological activity. This guide focuses on the core mechanism of action of this compound: the generation of ROS and the subsequent cellular responses.

Mechanisms of ROS Generation by this compound

The primary mechanism by which this compound induces ROS production is through redox cycling . This process involves the sequential reduction and oxidation of the quinone molecule, catalyzed by various cellular enzymes.

Enzymatic Reduction

This compound can be reduced by one- or two-electron transfer mechanisms.

-

One-Electron Reduction: Enzymes such as NADPH-cytochrome P450 reductase can catalyze the transfer of a single electron to this compound, forming a semiquinone radical. This radical intermediate is highly unstable and readily donates its electron to molecular oxygen (O₂), generating a superoxide (B77818) anion (O₂⁻•) and regenerating the parent quinone. This futile cycle can repeat, leading to the continuous production of superoxide.

-

Two-Electron Reduction: NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, catalyzes the two-electron reduction of quinones to their hydroquinone (B1673460) form. While this is often considered a detoxification pathway, the resulting hydroquinone can auto-oxidize back to the semiquinone and quinone forms, also contributing to ROS generation.

dot

Caption: Redox cycling of this compound leading to ROS production.

Mitochondrial Involvement

Mitochondria are a primary target of this compound. Studies have shown that 6-methyl substituted 1,4-naphthoquinones are potent inhibitors of the mitochondrial electron transport chain, particularly at Complex I (NADH-oxidase).[3] This inhibition disrupts the normal flow of electrons, leading to an increase in the production of superoxide radicals within the mitochondria. This "respiratory burst" significantly contributes to the overall cellular oxidative stress.[3]

dot

Caption: Inhibition of Mitochondrial Complex I by this compound.

NADPH Oxidase (NOX) Interaction

While direct quantitative data for this compound is limited, some naphthoquinones are known to interact with NADPH oxidases (NOX), a family of enzymes dedicated to ROS production. This interaction can potentially lead to the activation of NOX enzymes, further contributing to the cellular ROS load.

Biological Consequences of ROS Generation

The increased levels of ROS induced by this compound have profound effects on cellular function, leading to both cytotoxic and signaling outcomes.

Oxidative Stress and Cytotoxicity

Excessive ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause damage to vital cellular components:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that compromises membrane integrity.

-

Protein Oxidation: Amino acid residues in proteins are susceptible to oxidation, which can lead to loss of protein function and the formation of protein aggregates.

-

DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as modifications to DNA bases, leading to mutations and genomic instability.

Ultimately, this widespread cellular damage can trigger programmed cell death (apoptosis) or necrosis. Several studies have demonstrated the cytotoxic effects of naphthoquinone derivatives against various cancer cell lines, with IC50 values often in the low micromolar range.[4][5][6][7]

Activation of Cellular Signaling Pathways

At sub-lethal concentrations, ROS can act as signaling molecules, modulating various cellular pathways.

-

Nrf2 Signaling Pathway: The transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by compounds like 1,4-naphthoquinone, Nrf2 is activated and translocates to the nucleus.[8] There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9] This represents a key cellular defense mechanism against the pro-oxidant effects of this compound.

dot

Caption: Activation of the Nrf2 signaling pathway by ROS.

Quantitative Data

The following table summarizes available quantitative data on the biological effects of this compound and related compounds.

| Compound/Derivative | Effect | System | Quantitative Value | Reference |

| This compound derivatives | Inhibition of NADH-oxidase | Bovine heart mitochondria | More potent than 2-methyl counterparts | [3] |

| This compound derivatives | Increased cyanide-insensitive respiration | Bovine heart mitochondria | Greater rates than 2-methyl counterparts | [3] |

| 7-Methyljuglone derivative (19) | Cytotoxicity (IC50) | HeLa cells | 5.3 µM | [4] |

| 7-Methyljuglone derivative (19) | Cytotoxicity (IC50) | DU145 cells | 6.8 µM | [4] |

| 1,4-Naphthoquinone derivative (11) | Cytotoxicity (IC50) | MOLT-3 cells | 0.15 µM | [5] |

| 1,4-Naphthoquinone derivative (14) | Cytotoxicity (IC50) | MOLT-3 cells | 0.27 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ROS generation and its downstream effects.

Measurement of Intracellular ROS (DCFDA Assay)

This protocol is adapted for a 96-well plate format for adherent cells.

dot

Caption: Workflow for the DCFDA assay to measure intracellular ROS.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium without phenol (B47542) red

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

96-well black, clear-bottom plates

-

This compound stock solution

-

Positive control (e.g., H₂O₂)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and culture overnight.

-

Remove the culture medium and wash the cells once with warm PBS.

-